molecular formula C10H8ClNO B11901966 6-Chloro-2-methylisoquinolin-1(2H)-one

6-Chloro-2-methylisoquinolin-1(2H)-one

Cat. No.: B11901966
M. Wt: 193.63 g/mol
InChI Key: MWGOROSLEUGSNV-UHFFFAOYSA-N
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Description

6-Chloro-2-methylisoquinolin-1(2H)-one is a heterocyclic organic compound featuring an isoquinolinone backbone substituted with a chlorine atom at position 6 and a methyl group at position 2. Its molecular formula is C₁₀H₈ClNO, with a molecular weight of 193.63 g/mol. The compound’s structure combines electron-withdrawing (chloro) and electron-donating (methyl) groups, influencing its electronic properties, solubility, and reactivity.

Properties

IUPAC Name

6-chloro-2-methylisoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-12-5-4-7-6-8(11)2-3-9(7)10(12)13/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGOROSLEUGSNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C1=O)C=CC(=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methylisoquinolin-1(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylbenzonitrile and 6-chloroaniline.

    Cyclization Reaction: The key step involves the cyclization of 2-methylbenzonitrile with 6-chloroaniline in the presence of a suitable catalyst, such as palladium on carbon, under high-temperature conditions.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purification enhances efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methylisoquinolin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into dihydroisoquinoline derivatives.

    Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Dihydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-2-methylisoquinolin-1(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-2-methylisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substituent type and position, leading to variations in physicochemical properties and bioactivity. Below is a comparative analysis:

Table 1: Comparison of 6-Chloro-2-methylisoquinolin-1(2H)-one with Structural Analogs
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Cl (C6), Me (C2) C₁₀H₈ClNO 193.63 Moderate lipophilicity; potential kinase inhibition
6-Hydroxy-2-methylisoquinolin-1(2H)-one OH (C6), Me (C2) C₁₀H₉NO₂ 191.18 Increased polarity due to -OH; possible metabolite or prodrug
6-Chloro-5-methoxyisoquinolin-1(2H)-one Cl (C6), OMe (C5) C₁₀H₈ClNO₂ 209.63 Enhanced electron density at C5; potential photophysical applications
6-Bromo-2-(difluoromethyl)isoquinolin-1(2H)-one Br (C6), CF₂H (C2) C₁₀H₆BrF₂NO 274.06 Higher molecular weight; halogen bonding for target interaction
Key Observations :

Methyl at C2 increases lipophilicity, favoring membrane permeability in drug design, as seen in similar methyl-substituted isoquinolinones .

Electronic Effects: The 6-hydroxy analog (C₁₀H₉NO₂) exhibits higher polarity, reducing bioavailability but enabling hydrogen bonding in biological systems . Bromo and difluoromethyl groups (C₁₀H₆BrF₂NO) enhance halogen bonding and metabolic stability, critical for prolonged drug action .

Reactivity :

  • The chloro group in the target compound allows for nucleophilic aromatic substitution (e.g., Suzuki coupling), whereas the hydroxy analog may undergo oxidation or conjugation .
  • Methoxy and difluoromethyl groups alter π-electron density, affecting charge-transfer interactions in material science applications .

Physicochemical and Pharmacological Insights

Solubility and Lipophilicity :
  • This compound: Moderate logP (~2.5 estimated), balancing aqueous and lipid solubility.
  • 6-Hydroxy analog : Lower logP (~1.8) due to -OH, favoring renal excretion but requiring formulation optimization .

Biological Activity

6-Chloro-2-methylisoquinolin-1(2H)-one (6-Cl-IQ-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its potential applications in antimalarial and anticancer therapies, as well as its antiviral properties.

This compound has the molecular formula C10H8ClN and a molecular weight of approximately 179.60 g/mol. The presence of a chlorine atom at the sixth position of the isoquinoline ring is crucial for its biological activity, influencing both reactivity and interaction with biological targets.

Antimalarial Activity

Research has indicated that derivatives of 6-Cl-IQ-1 exhibit promising antimalarial activity. A study synthesized a series of these derivatives and evaluated their efficacy against Plasmodium falciparum in vitro. The results demonstrated that certain derivatives had effective concentrations (EC50) in the low micromolar range, indicating potential for further development as antimalarial agents.

CompoundEC50 (µM)Reference
6-Cl-IQ-1 Derivative A0.5
6-Cl-IQ-1 Derivative B0.3
6-Cl-IQ-1 Derivative C0.7

Anticancer Activity

The isoquinoline core structure is known for its antitumor properties. Several studies have explored the cytotoxic effects of 6-Cl-IQ-1 and its derivatives on various human cancer cell lines. For instance, one study reported that certain derivatives exhibited significant cytotoxicity against breast cancer cells, with IC50 values in the range of 10–20 µM. Further investigations are needed to elucidate the mechanisms underlying this activity.

Cancer Cell LineIC50 (µM)Reference
MDA-MB-231 (Breast)15
HeLa (Cervical)12
A549 (Lung)18

Antiviral Activity

Recent studies have also highlighted the antiviral potential of isoquinolone derivatives, including 6-Cl-IQ-1. One notable study focused on its efficacy against influenza viruses, reporting EC50 values between 0.2 and 0.6 µM with a cytotoxic concentration (CC50) of approximately 39 µM in canine kidney epithelial cells . The compound's mechanism involves targeting viral polymerase activity, making it a candidate for further antiviral drug development.

Virus TypeEC50 (µM)CC50 (µM)Selectivity Index
Influenza A0.539≥78
Influenza B0.439≥97

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like 6-Cl-IQ-1. Modifications to the chemical structure can significantly influence both potency and selectivity against various biological targets . For example, altering substituents on the isoquinoline ring has been shown to enhance antimalarial and anticancer effects while reducing cytotoxicity.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of 6-Cl-IQ-1:

  • Antimalarial Efficacy : A series of derivatives were tested against drug-resistant strains of Plasmodium falciparum, revealing that some compounds maintained efficacy where traditional treatments failed.
  • Cytotoxicity Profiling : In vitro assays on human cancer cell lines demonstrated that specific modifications to the isoquinoline structure improved selectivity and reduced off-target effects.
  • Antiviral Mechanism Elucidation : Studies employing Western blot analysis showed that treatment with certain isoquinolone derivatives reduced viral protein expression, indicating a direct impact on viral replication processes.

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